molecular formula C14H9Cl2FN2O6S B13353473 3-Chloro-4-{[(2-chloro-4-nitrophenoxy)acetyl]amino}benzenesulfonyl fluoride CAS No. 25299-91-6

3-Chloro-4-{[(2-chloro-4-nitrophenoxy)acetyl]amino}benzenesulfonyl fluoride

Cat. No.: B13353473
CAS No.: 25299-91-6
M. Wt: 423.2 g/mol
InChI Key: DKQOPJXCPGWHDJ-UHFFFAOYSA-N
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Description

3-Chloro-4-{[(2-chloro-4-nitrophenoxy)acetyl]amino}benzenesulfonyl fluoride is a specialized chemical intermediate designed for research applications, particularly in medicinal chemistry and chemical biology. Its structure incorporates two key functional elements: a sulfonyl fluoride group and a chloronitrophenoxyacetamide backbone. The benzenesulfonyl fluoride group is a privileged motif in modern covalent inhibitor discovery and activity-based protein profiling (ABPP) . This group can react selectively with the hydroxyl groups of serine or tyrosine residues, as well as the amine group of lysine, in enzyme active sites, facilitating the development of irreversible inhibitors or molecular probes for target identification and validation . Compounds featuring the sulfonyl fluoride warhead have been investigated as tools for targeting various enzymes, including kinases and carbonic anhydrases . The presence of chlorine atoms on the aromatic rings is a common strategy in drug design to fine-tune molecular properties such as lipophilicity, metabolic stability, and binding affinity, with over 250 FDA-approved drugs containing chlorine . This product is represented as a high-purity building block for synthesizing more complex bioactive molecules and is intended for use in hit-to-lead optimization campaigns and probe development. This product is classified as For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human use.

Properties

CAS No.

25299-91-6

Molecular Formula

C14H9Cl2FN2O6S

Molecular Weight

423.2 g/mol

IUPAC Name

3-chloro-4-[[2-(2-chloro-4-nitrophenoxy)acetyl]amino]benzenesulfonyl fluoride

InChI

InChI=1S/C14H9Cl2FN2O6S/c15-10-6-9(26(17,23)24)2-3-12(10)18-14(20)7-25-13-4-1-8(19(21)22)5-11(13)16/h1-6H,7H2,(H,18,20)

InChI Key

DKQOPJXCPGWHDJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])Cl)OCC(=O)NC2=C(C=C(C=C2)S(=O)(=O)F)Cl

Origin of Product

United States

Preparation Methods

Synthesis of Similar Sulfonyl Fluorides

The synthesis of sulfonyl fluorides typically involves the reaction of a sulfonyl chloride with a fluoride source, such as potassium fluoride (KF) or cesium fluoride (CsF), in a suitable solvent like acetonitrile or tetrahydrofuran (THF). However, for compounds with multiple functional groups like 3-Chloro-4-{[(2-chloro-4-nitrophenoxy)acetyl]amino}benzenesulfonyl fluoride , a more tailored approach is necessary.

Preparation of Key Intermediates

  • Sulfonyl Chloride Formation : The first step involves forming the sulfonyl chloride intermediate. This can be achieved by reacting the corresponding sulfonic acid with thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5).

  • Introduction of the Nitrophenoxy Group : The nitrophenoxy group can be introduced via nucleophilic aromatic substitution (S_NAr) reactions. This involves reacting a nitro-substituted phenol with a suitable leaving group, such as a halide, in the presence of a base like potassium hydroxide (KOH).

  • Acetylation and Amide Formation : The acetyl group can be introduced using acetic anhydride or acetyl chloride in the presence of a base. The amide linkage can be formed by reacting the acetylated intermediate with an amine in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC).

Fluorination of Sulfonyl Chloride

The final step involves converting the sulfonyl chloride to a sulfonyl fluoride. This can be achieved using a fluoride source like KF or CsF in a suitable solvent.

Chemical Principles and Challenges

Nucleophilic Substitution Reactions

Nucleophilic aromatic substitution (S_NAr) reactions are crucial for introducing the nitrophenoxy group. The presence of electron-withdrawing groups like nitro enhances the reactivity of the aromatic ring towards nucleophilic attack.

Amide Formation

The formation of the amide linkage requires careful control of reaction conditions to avoid side reactions. The use of coupling agents can improve yields and selectivity.

Fluorination

The fluorination step requires careful handling due to the reactivity of fluoride sources. Solvent choice and temperature control are critical to achieving high yields without side reactions.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-(2-(2-chloro-4-nitrophenoxy)acetamido)benzene-1-sulfonyl fluoride can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form different products.

    Reduction: The nitro group can be reduced to an amino group under specific conditions.

    Substitution: The chloro groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Nucleophiles like hydroxide ions or amines can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of various substituted aromatic compounds.

Scientific Research Applications

3-Chloro-4-(2-(2-chloro-4-nitrophenoxy)acetamido)benzene-1-sulfonyl fluoride has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in drug development, particularly in designing inhibitors for specific enzymes.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Chloro-4-(2-(2-chloro-4-nitrophenoxy)acetamido)benzene-1-sulfonyl fluoride involves its interaction with specific molecular targets. The sulfonyl fluoride group can act as an electrophile, reacting with nucleophilic sites on proteins or enzymes, leading to their inhibition. This compound may also interact with cellular pathways, affecting various biological processes.

Comparison with Similar Compounds

Structural Analogues in Pesticide Chemistry

The compound shares functional group similarities with benzamide-based pesticides, such as diflubenzuron (N-(((4-chlorophenyl)amino)carbonyl)-2,6-difluorobenzamide) and fluazuron (N-(((4-chloro-3-((3-chloro-5-(trifluoromethyl)-2-pyridinyl)oxy)phenyl)amino)carbonyl)-2,6-difluorobenzamide) . Key differences include:

  • Electrophilic Reactivity : The sulfonyl fluoride group in the target compound offers distinct reactivity compared to the urea/carbamate moieties in diflubenzuron and fluazuron, which act as chitin synthesis inhibitors.
Compound Core Structure Key Substituents Primary Application
Target Compound Benzenesulfonyl fluoride 3-Cl, 4-[(2-Cl-4-NO₂-phenoxy)acetyl]amino Enzyme inhibition (proposed)
Diflubenzuron Benzamide 4-Cl-phenyl, 2,6-di-F Insect growth regulator
Fluazuron Benzamide 4-Cl-3-(pyridinyl-O), 2,6-di-F Acaricide

Comparison with Sulfonamide Derivatives

Sulfonamides, such as 4-aminobenzenesulfonamide derivatives, share the benzenesulfonyl core but lack the fluorine atom and acetylated amine group. The target compound’s sulfonyl fluoride group is more reactive than sulfonamides, enabling irreversible enzyme inhibition—a property exploited in covalent drug design .

Acetamide-Based Analogues

Compounds like 2-[[(2,4,6-trimethylphenyl)methyl]amino]acetamide (CAS 926224-99-9) and 3-amino-4-chloro-N-[2-(dimethylamino)ethyl]benzamide (CAS 926238-86-0) feature acetamide linkages but lack the sulfonyl fluoride group. The target compound’s nitro and chlorine substituents may enhance lipophilicity and target binding compared to these simpler acetamides.

Reactivity and Stability

  • Hydrolytic Stability : Sulfonyl fluorides exhibit greater hydrolytic stability than sulfonyl chlorides but less than sulfonamides. The nitro group may further stabilize the molecule via resonance effects .
  • Nucleophilic Attack : The sulfonyl fluoride group reacts selectively with thiols and amines, distinguishing it from sulfonamides (which require enzymatic activation) or carbamates (which hydrolyze readily) .

Biological Activity

3-Chloro-4-{[(2-chloro-4-nitrophenoxy)acetyl]amino}benzenesulfonyl fluoride, a sulfonamide derivative, has garnered attention in pharmacological research due to its potential biological activities. This compound is characterized by its complex structure, which includes a chloro group, a nitrophenoxy moiety, and a sulfonyl fluoride functional group, contributing to its diverse interactions within biological systems.

  • Molecular Formula : C14H9Cl2FN2O6S
  • Molar Mass : 423.20 g/mol
  • CAS Number : 25299-94-9

The biological activity of this compound is primarily attributed to its role as an inhibitor of various enzymes, particularly phosphodiesterases (PDEs). PDEs are crucial in regulating intracellular levels of cyclic nucleotides (cAMP and cGMP), which are vital for numerous signaling pathways. By inhibiting these enzymes, the compound can modulate physiological responses such as inflammation and neuronal signaling.

Inhibition of Phosphodiesterase

Research indicates that compounds similar to this compound exhibit significant inhibitory effects on phosphodiesterase type 4 (PDE4). This inhibition has been linked to therapeutic effects in conditions such as asthma and chronic obstructive pulmonary disease (COPD) due to reduced inflammation and improved airway function .

Case Studies and Research Findings

  • Anti-inflammatory Effects : A study demonstrated that PDE4 inhibitors could significantly reduce eosinophilic inflammation in animal models. The administration of similar sulfonamide derivatives resulted in decreased levels of pro-inflammatory cytokines such as IL-4 and IL-5, suggesting a potential application in treating allergic responses .
  • Neuropharmacological Impact : Other investigations highlighted the neuroprotective effects of PDE4 inhibitors on cognitive functions. In mouse models, these compounds improved memory retention and reduced anxiety-like behaviors, indicating their potential use in treating neurodegenerative diseases .
  • Toxicological Assessments : Toxicological studies have shown that while the compound exhibits promising biological activity, it also necessitates careful evaluation of its safety profile. High doses have been associated with adverse effects such as hematological changes and potential mutagenicity in vitro .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
PDE InhibitionReduced inflammation in lung tissue
NeuroprotectionImproved memory and reduced anxiety
Cytokine ModulationDecreased IL-4 and IL-5 levels
Toxicological FindingsPotential hematological toxicity

Q & A

Q. Protocol :

In vitro assay : Incubate the compound with trypsin/chymotrypsin in PBS (pH 7.4) at 37°C.

Substrate kinetics : Add fluorogenic substrate (e.g., Boc-Gln-Ala-Arg-AMC) and measure fluorescence (λₑₓ/λₑₘ = 380/460 nm).

Dose-response curve : Test concentrations from 1 nM–100 µM to calculate IC₅₀.

Control : Include AEBSF (4-(2-aminoethyl)benzenesulfonyl fluoride), a known serine protease inhibitor, for comparison .
Troubleshooting: Pre-incubate the enzyme with the inhibitor for 10–30 min to ensure covalent modification.

Advanced: How to resolve contradictions in reported reactivity of the sulfonyl fluoride group across studies?

Potential factors causing discrepancies:

  • Nucleophile strength : Strong nucleophiles (e.g., primary amines) react faster than weaker ones (e.g., alcohols).
  • Steric hindrance : Bulky substituents near the sulfonyl fluoride may slow reactivity.
  • Solvent effects : Polar aprotic solvents stabilize transition states, enhancing reaction rates.
    Resolution Strategy: Replicate conflicting studies under standardized conditions (solvent, temperature, nucleophile) and analyze outcomes via Hammett plots to correlate electronic effects .

Basic: Which analytical techniques are essential for characterizing this compound?

  • NMR spectroscopy : ¹H/¹³C-NMR to confirm aromatic substitution patterns and amide formation .
  • Mass spectrometry (HRMS) : Validate molecular formula (e.g., C₁₆H₁₄Cl₂FN₂O₆S).
  • X-ray crystallography : Resolve crystal structure to verify stereochemistry .
  • Elemental analysis : Confirm purity (>95%) and absence of residual solvents .

Advanced: How can this compound be used to study oxidative stress in neurological models?

Q. Experimental Design :

Rodent seizure model : Induce seizures with kainic acid or pentylenetetrazol.

Treatment : Administer the compound intraperitoneally (1–10 mg/kg) pre- or post-seizure induction.

Biomarkers : Measure ROS levels (e.g., via DCFH-DA fluorescence) and glutathione peroxidase activity in brain homogenates.

Comparison : Benchmark against AEBSF to evaluate efficacy in reducing oxidative damage .

Advanced: How to address discrepancies in reported biological activity across cell-based studies?

Q. Approach :

Standardize cell lines : Use authenticated lines (e.g., HEK293 or SH-SY5Y) to minimize variability.

Control for purity : Verify compound purity (>98%) via HPLC and adjust DMSO concentrations (<0.1% v/v).

Assay conditions : Replicate pH, serum content, and incubation time from conflicting studies.

Mechanistic follow-up : Perform western blotting to assess downstream targets (e.g., caspase-3 for apoptosis) .

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